molecular formula C13H14N4O2S B12481670 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B12481670
M. Wt: 290.34 g/mol
InChI Key: WYFOPJOWXKBXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target, leading to the desired therapeutic effect. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide include other pyrimidine derivatives such as:

    Pemetrexed: A chemotherapy drug used to treat certain types of cancer. It has a similar pyrimidine core structure but different substituents.

    5-Fluorouracil: Another chemotherapy drug that is a pyrimidine analog and is used to treat various cancers.

    Thymidine: A nucleoside that is a component of DNA and has a pyrimidine base.

    Cytarabine: A chemotherapy agent used to treat leukemia, which also contains a pyrimidine ring.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C13H14N4O2S/c1-8(12(19)15-9-5-3-2-4-6-9)20-13-16-10(14)7-11(18)17-13/h2-8H,1H3,(H,15,19)(H3,14,16,17,18)

InChI Key

WYFOPJOWXKBXKA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.